3-(3-Chloro-2-fluorophenyl)propanal 3-(3-Chloro-2-fluorophenyl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC20246600
InChI: InChI=1S/C9H8ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2
SMILES:
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol

3-(3-Chloro-2-fluorophenyl)propanal

CAS No.:

VCID: VC20246600

Molecular Formula: C9H8ClFO

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-2-fluorophenyl)propanal -

Description

3-(3-Chloro-2-fluorophenyl)propanal is an organic compound classified as an aromatic aldehyde. It features a propanal group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. This compound is significant in various fields, particularly in organic synthesis and pharmaceutical development, due to its unique chemical structure and reactivity.

Synthesis Methods

The synthesis of 3-(3-Chloro-2-fluorophenyl)propanal can be achieved through several methods, typically involving the introduction of the aldehyde functional group to the chlorofluorophenyl structure. One common approach is via the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a chlorofluorobenzene derivative in the presence of a Lewis acid catalyst.

Synthesis Approaches

  • Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with a chlorofluorobenzene derivative in the presence of a Lewis acid catalyst.

  • Other Methods: Various other synthetic routes may involve modifications of existing chlorofluorophenyl compounds to introduce the propanal group.

Chemical Reactions and Applications

3-(3-Chloro-2-fluorophenyl)propanal can undergo various chemical reactions typical of aldehydes and halogenated compounds. These reactions include but are not limited to:

  • Nucleophilic Addition: Common for aldehydes, where nucleophiles add to the carbonyl carbon.

  • Electrophilic Substitution: Possible due to the presence of halogens on the aromatic ring.

  • Condensation Reactions: Useful in forming new carbon-carbon bonds.

Research Findings and Future Directions

Research on 3-(3-Chloro-2-fluorophenyl)propanal highlights its importance in both academic and industrial settings. Its applications in organic synthesis and pharmaceutical development underscore its potential as a versatile chemical intermediate. Future studies may focus on optimizing synthesis methods, exploring new reaction pathways, and investigating its biological activity.

Future Research Directions

  • Optimization of Synthesis Methods: Improving yield and efficiency of existing synthesis routes.

  • Exploration of New Reactions: Investigating novel chemical transformations involving this compound.

  • Biological Activity Studies: Assessing its potential biological effects and applications in medicine.

Product Name 3-(3-Chloro-2-fluorophenyl)propanal
Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
IUPAC Name 3-(3-chloro-2-fluorophenyl)propanal
Standard InChI InChI=1S/C9H8ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2
Standard InChIKey FQUMQAQKUPVLLL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)CCC=O
PubChem Compound 53434312
Last Modified Aug 15 2024

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